

Application of Neostigmine in Electrophysiological Recordings: Application Notes and Protocols

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Compound of Interest		
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Introduction

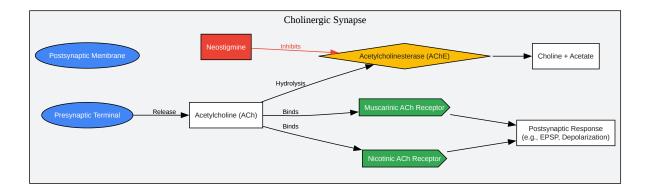
Neostigmine, a reversible cholinesterase inhibitor, plays a crucial role in neuroscience research and drug development due to its well-characterized mechanism of action on cholinergic systems. By preventing the breakdown of acetylcholine (ACh), **neostigmine** effectively increases the concentration and prolongs the action of ACh at synaptic clefts.[1][2] This property makes it an invaluable tool for studying synaptic transmission, plasticity, and the function of cholinergic receptors in various experimental preparations. These application notes provide detailed protocols and quantitative data for the use of **neostigmine** in electrophysiological recordings, including patch-clamp and extracellular field potential recordings.

Mechanism of Action

Neostigmine reversibly inhibits the enzyme acetylcholinesterase (AChE) by carbamylating the serine residue at the active site of the enzyme. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.[2][3] In the context of electrophysiology, this enhanced cholinergic transmission manifests as alterations in synaptic potentials, neuronal excitability, and network activity. At higher concentrations (greater than 2.5×10^{-5} M), **neostigmine** can



also exhibit direct effects on the acetylcholine receptor channel complex, independent of its anticholinesterase activity.[4]



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Caption: Mechanism of **neostigmine** action at a cholinergic synapse.

Data Presentation: Quantitative Effects of Neostigmine in Electrophysiology

The following tables summarize the quantitative effects of **neostigmine** observed in various electrophysiological studies.

Table 1: Neostigmine Concentrations and Effects on Synaptic Transmission



Preparation	Neostigmine Concentration	Electrophysiol ogical Parameter	Observed Effect	Reference
Rat Sciatic Nerve-Extensor Digitorum Longus Muscle (in vitro)	0.048 μΜ	End-plate Potential (EPP) Amplitude	Increased peak amplitude and half-decay time	[1]
Garter Snake Costocutaneous Muscle	1 μM - 10 μM	Miniature Endplate Current (MEPC)	Increased amplitude and time constant of decay	[4]
Garter Snake Costocutaneous Muscle	> 25 μM	MEPC	Decreased amplitude, biphasic decay	[4]
Mouse Diaphragm	0.5 - 2 μΜ	Tetanic Contraction	Fade of tetanic contractions (Wedensky inhibition)	[5]
Rat Superior Cervical Ganglion Neurons (cultured)	100 - 400 μΜ	DMPP-induced Currents	Depression of current amplitudes (21.5% - 86.9%)	[6]
Mouse Spinal Cord Slices (MN- RC Synapse)	1 μΜ	Excitatory Postsynaptic Currents (EPSCs)	Addition of an ultra-slow decay component	[7]

Table 2: Dose-Response Data for **Neostigmine** in Reversing Neuromuscular Blockade



Species	Neuromusc ular Blocker	Neostigmin e Dose (mg/kg)	Endpoint	ED50 (mg/kg)	Reference
Human	Pancuronium	0.005 - 0.05	First twitch height recovery	0.013	[8]
Human	d- Tubocurarine	0.005 - 0.05	First twitch height recovery	0.017	[8]
Human	Rocuronium	0.005 - 0.05	First twitch recovery (10 min)	0.017	[9]
Children (2- 10 yrs)	Rocuronium	0.005 - 0.05	TOF ratio of 80% (10 min)	0.0071	[10]
Adults (18-60 yrs)	Rocuronium	0.005 - 0.05	TOF ratio of 80% (10 min)	0.05656	[10]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol describes the application of **neostigmine** during whole-cell patch-clamp recordings from neurons in acute brain slices to study its effects on synaptic transmission and intrinsic properties.

1. Brain Slice Preparation:

- Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
- Perfuse transcardially with ice-cold, oxygenated N-Methyl-D-glucamine (NMDG) protective recovery solution.[11][12]



- Transfer slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.
- Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂ at room temperature for at least 1 hour before recording.

2. Solutions:

- NMDG Protective Recovery Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·4H₂O, and 10 MgSO₄·7H₂O. pH 7.3-7.4.[13]
- aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, and 2 MgCl₂. Bubbled with 95% O₂/5% CO₂.
- Intracellular Solution (for voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 8 NaCl, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. pH 7.2-7.3.
- **Neostigmine** Stock Solution: Prepare a 10 mM stock solution of **neostigmine** methylsulfate in deionized water and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

3. Recording Procedure:

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
- Visualize neurons using differential interference contrast (DIC) microscopy.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 M Ω .
- Establish a whole-cell patch-clamp configuration on the neuron of interest.
- For voltage-clamp recordings, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).

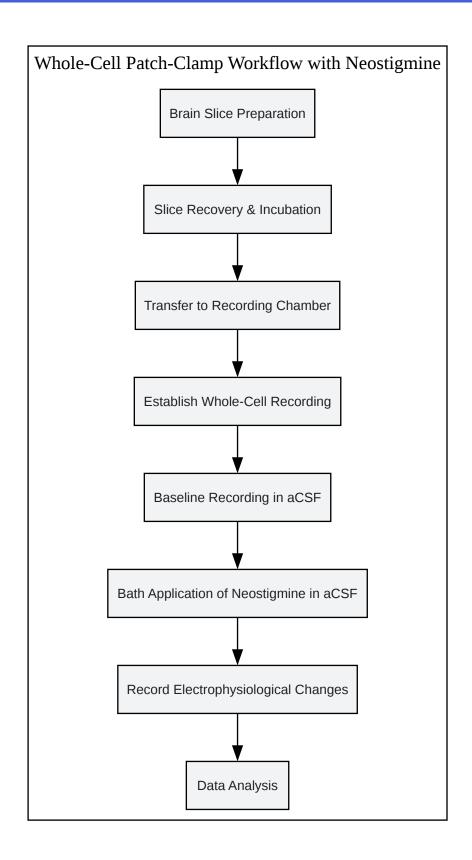






- After obtaining a stable baseline recording, bath-apply aCSF containing the desired concentration of **neostigmine**.
- Record changes in synaptic currents and intrinsic membrane properties.





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Caption: Workflow for whole-cell patch-clamp recording with neostigmine.



Protocol 2: Extracellular Field Potential Recording in Hippocampal Slices

This protocol details the use of **neostigmine** in extracellular field potential recordings to investigate its effects on synaptic plasticity, such as long-term potentiation (LTP).

- 1. Hippocampal Slice Preparation:
- Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
- 2. Solutions:
- aCSF: Same as in Protocol 1.
- Recording Electrode Solution: aCSF.
- Neostigmine Stock Solution: Prepare as in Protocol 1 and dilute to the final concentration in aCSF.
- 3. Recording and Stimulation:
- Place a slice in the recording chamber, submerged in continuously flowing, oxygenated aCSF.
- Position a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region.
- Deliver baseline stimuli (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).
- After establishing a stable baseline for at least 20 minutes, switch the perfusion to aCSF containing neostigmine and continue baseline stimulation.

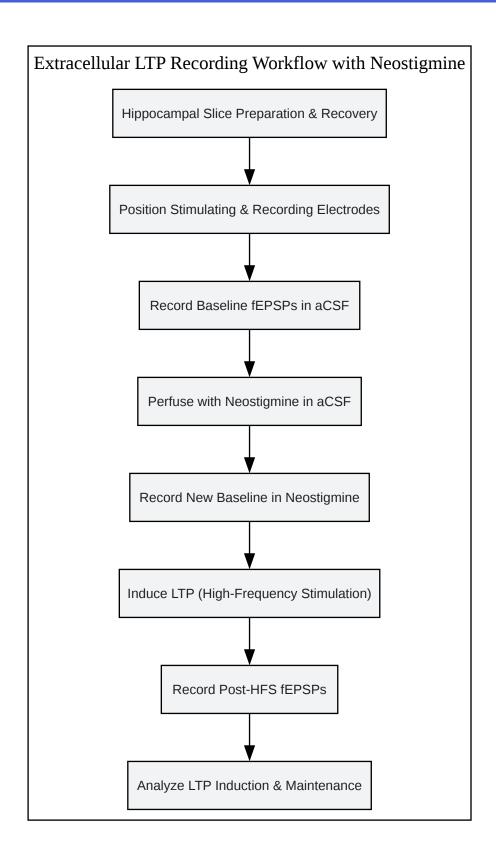
Methodological & Application





- Once a new stable baseline is achieved in the presence of **neostigmine**, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
- Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.





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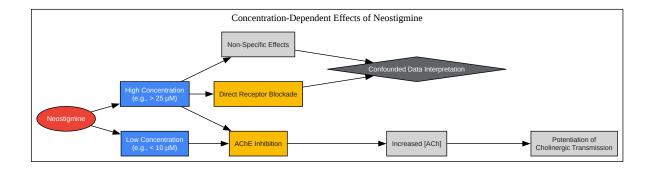
Caption: Workflow for extracellular LTP recording with **neostigmine**.



Logical Relationships and Considerations

The application of **neostigmine** in electrophysiological recordings requires careful consideration of its concentration-dependent effects. At lower concentrations, the primary effect is the potentiation of cholinergic transmission through AChE inhibition.[4] However, at higher concentrations, direct receptor blockade and other non-specific effects may occur, which could confound data interpretation.[4] Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific research question.

Furthermore, the choice of preparation is critical. In preparations with intact cholinergic innervation, **neostigmine** will enhance endogenous cholinergic signaling. In contrast, in preparations lacking cholinergic inputs or where acetylcholine is exogenously applied, **neostigmine**'s effects will be primarily on the degradation of the applied agonist.



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Caption: Logical relationship of **neostigmine** concentration and its effects.

Conclusion

Neostigmine is a powerful pharmacological tool for modulating cholinergic neurotransmission in electrophysiological studies. By understanding its mechanism of action and carefully selecting the experimental parameters, researchers can effectively utilize **neostigmine** to



investigate the role of acetylcholine in synaptic function, plasticity, and neuronal network dynamics. The protocols and data presented here provide a comprehensive guide for the successful application of **neostigmine** in electrophysiological recordings.

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